molecular formula C10H7ClN2O B1497176 3-Chloro-6-(4-hydroxyphenyl)pyridazine CAS No. 99708-46-0

3-Chloro-6-(4-hydroxyphenyl)pyridazine

Cat. No. B1497176
CAS RN: 99708-46-0
M. Wt: 206.63 g/mol
InChI Key: JSUYLPCPJZSZSI-UHFFFAOYSA-N
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Description

“3-Chloro-6-(4-hydroxyphenyl)pyridazine” is a chemical compound . It is a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Crystal Structure Characterization : Pyridazine derivatives like 3-Chloro-6-(4-hydroxyphenyl)pyridazine have been synthesized and characterized using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. These studies help in understanding their molecular structure and properties. For example, the triazole pyridazine derivatives have shown potential in various biological applications due to their unique structure (Sallam et al., 2021).

  • Density Functional Theory (DFT) Calculations : DFT calculations are commonly used to predict the electronic structure and related properties of pyridazine derivatives. This theoretical approach complements experimental findings and aids in the understanding of their potential applications (Sarıkaya et al., 2017).

Agricultural and Industrial Applications

  • Herbicidal Activities : Certain pyridazine derivatives, including those similar to 3-Chloro-6-(4-hydroxyphenyl)pyridazine, have been found to exhibit significant herbicidal activities. This makes them potential candidates for use in agriculture as weed control agents (Xu et al., 2012).

  • Surface Protection and Corrosion Inhibition : Pyridazine derivatives have been studied for their potential in protecting metal surfaces and inhibiting corrosion, particularly in acidic environments. This application is significant in industries dealing with metal preservation and maintenance (Mashuga et al., 2017).

Pharmaceutical and Biomedical Research

  • Potential in Drug Discovery : The structural diversity and unique properties of pyridazine derivatives, including 3-Chloro-6-(4-hydroxyphenyl)pyridazine, make them interesting candidates for drug discovery and pharmaceutical research. Their ability to interact with various biological targets can lead to the development of new therapeutic agents (Husain et al., 2017).

  • Investigation of Biological Activities : Some pyridazine derivatives have been evaluated for biological activities such as anti-inflammatory and anticonvulsant effects. This research is crucial in understanding how these compounds can be used in medical applications (Hallot et al., 1986).

properties

IUPAC Name

4-(6-chloropyridazin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-6-5-9(12-13-10)7-1-3-8(14)4-2-7/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUYLPCPJZSZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544155
Record name 4-(6-Chloropyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(4-hydroxyphenyl)pyridazine

CAS RN

99708-46-0
Record name 4-(6-Chloropyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-chloro-6-(4-methoxy-phenyl)-pyridazine (Step 1, 2.5 g, 0.0113 mol) in 1 M BBr3/CH2Cl2 (34 mL) was stirred at RT for 16 h. The solution was concentrated in vacuo and the residue was re-dissolved in 100 mL of EtOAc. The organic phase was washed with 40 mL of water followed by 40 mL of brine, dried over Na2SO4 and concentrated in vacuo. The solid was washed with 50% EtOAc/hexane mixture to give the title compound as a yellow solid MS (ESI pos. ion) m/z: 207.2(M+H). Calc'd Exact Mass for C10H7ClN2O: 206.63.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
BBr3 CH2Cl2
Quantity
34 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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